N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging in Neurodegenerative Diseases
N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide derivatives have been explored as molecular imaging probes, particularly in the study of neurodegenerative diseases such as Alzheimer's. For instance, a fluorine-18 labeled compound, closely related to this compound, has been utilized for positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application is crucial for understanding the progression of neurodegenerative diseases and developing targeted therapies (Kepe et al., 2006).
Chemoselective Synthesis
The chemoselective acetylation of aminophenol derivatives, closely related to this compound, has been studied for the synthesis of intermediates in antimalarial drugs. This process involves the optimization of conditions to achieve selective monoacetylation, contributing to the efficient synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).
Toxicology and Detection
In toxicology, research has been conducted on the development of monoclonal antibodies for fluoroacetamide, a compound structurally related to this compound. These antibodies can potentially be used for rapid detection and treatment of poisoning, demonstrating the compound's relevance in safety and therapeutic applications (Yang et al., 2020).
Antitumor Activity
The synthesis and evaluation of amino acid ester derivatives containing compounds similar to this compound have been explored for their antitumor activity. Such studies contribute to the development of new cancer treatments, highlighting the compound's potential in oncology (Xiong et al., 2009).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWDOMWDBHMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.